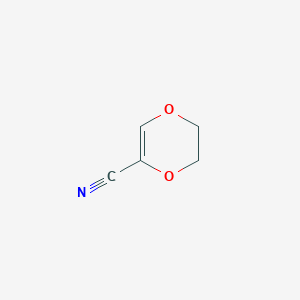

5,6-Dihydro-1,4-dioxine-2-carbonitrile

Description

Contextualization within the Landscape of Heterocyclic Chemistry

Heterocyclic chemistry is the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their ring(s). wikipedia.org These structures are ubiquitous in nature and synthetic science, forming the core scaffolds of nucleic acids, the majority of pharmaceuticals, and most biomass. wikipedia.org The study of unsaturated five- and six-membered rings, such as furan, pyrrole, and pyridine, is particularly prominent. wikipedia.org

5,6-Dihydro-1,4-dioxine-2-carbonitrile belongs to this broad class of molecules. It features a six-membered ring containing two oxygen atoms at positions 1 and 4, classifying it as a derivative of 1,4-dioxine. This specific arrangement of heteroatoms within the cyclic framework imparts distinct chemical and physical properties that make it a valuable subject of study.

Significance of the 1,4-Dioxine Ring System in Organic Synthesis

The 1,4-dioxine moiety, and its saturated analogue 1,4-dioxane (B91453), are recognized as important structural motifs in organic and medicinal chemistry. researchgate.netenamine.net The stability and specific stereochemistry of this ring system have led to its incorporation into a wide range of molecules with significant biological activities.

Notably, the 1,4-dioxane ring is a key structural feature in the natural product silybin, which is the most potent antihepatotoxic agent isolated from the medicinal plant Silybum marianum. researchgate.net Inspired by this, synthetic flavones and coumarins containing the 1,4-dioxane system have been prepared and evaluated for their liver-protecting activities. researchgate.net

In the realm of drug discovery, the 1,4-dioxane scaffold is considered a "privileged structure" due to its presence in compounds targeting various biological systems. Derivatives have been developed as:

Central Nervous System (CNS) Agents: Multitarget compounds featuring the 1,4-dioxane core have been designed for potential use in treating complex psychiatric and neurodegenerative disorders like schizophrenia and Parkinson's disease. nih.gov

Muscarinic Receptor Antagonists: The 1,4-dioxane nucleus serves as the foundation for a series of potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. researchgate.net

Anticancer Agents: The related 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising framework for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, which are crucial in DNA repair processes and cancer therapy. nih.gov

The utility of this ring system extends to its role as an advanced building block in organic synthesis, enabling the construction of complex molecules for medicinal chemistry applications. enamine.net

Role of Nitrile Functionalization in Cyclic Ethers

The nitrile, or cyano (-C≡N), group is one of the most versatile functional groups in organic chemistry. researchgate.net Its incorporation into a cyclic ether scaffold like 5,6-dihydro-1,4-dioxine imparts a unique set of reactive properties. The presence of the electronegative nitrogen atom makes the nitrile group highly polar and the carbon atom electrophilic, rendering it susceptible to nucleophilic attack. researchgate.net

The synthetic utility of the nitrile group is extensive. It serves as a valuable intermediate that can be transformed into a variety of other functional groups, including:

Carboxylic Acids: Through hydrolysis, the nitrile can be converted into the corresponding carboxylic acid, such as 5,6-Dihydro- mdpi.comnih.govdioxine-2-carboxylic acid. allen.inscbt.com

Amines: Reduction of the nitrile group yields primary amines. allen.in

Heterocycles: The nitrile group is a key precursor in the synthesis of nitrogen-containing heterocyclic compounds like imidazoles and pyrroles. researchgate.netallen.in

Furthermore, the strong electron-withdrawing character of the nitrile group can significantly influence the electronic properties and reactivity of the entire molecule. In the context of drug design, the nitrile functionality can act as an electrophile or participate in hydrogen bonding and other non-covalent interactions with biological targets. Its role as a key component in the synthesis of vitamins, antibiotics, and anti-cancer agents underscores its importance in pharmaceutical chemistry. allen.in

Rationale and Objectives for Investigating this compound

The scientific rationale for investigating this compound is rooted in the strategic combination of its two key components: the biologically significant 1,4-dioxine ring and the synthetically versatile nitrile functional group. The 1,4-dioxine system is a proven pharmacophore found in numerous bioactive compounds, while the nitrile group offers a gateway for extensive chemical modification and derivatization.

The primary objectives for the study of this compound are therefore twofold:

To Explore its Synthetic Potential: To utilize this compound as a foundational building block for the synthesis of novel, more complex heterocyclic structures. The reactivity of the nitrile group allows for its conversion into amines, carboxylic acids, and amides, or its participation in cycloaddition reactions to construct new ring systems. These new derivatives can then be added to libraries of compounds for further screening.

To Investigate its Biological Activity: To screen the compound and its derivatives for potential therapeutic applications. Given that structurally related 1,4-dioxine derivatives exhibit a wide range of pharmacological effects—including anticancer, antihepatotoxic, and CNS-modulating activities—it is logical to hypothesize that this compound may also possess valuable biological properties. Investigating its activity could lead to the identification of a new lead compound for drug development.

By pursuing these objectives, researchers aim to leverage the unique chemical architecture of this compound to advance the fields of organic synthesis and medicinal chemistry.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 59602-13-0 | scbt.com |

| Molecular Formula | C₅H₅NO₂ | scbt.com |

| Molecular Weight | 111.1 g/mol | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-3-5-4-7-1-2-8-5/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUINIWJOLRKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483715 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59602-13-0 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile

Retrosynthetic Disconnection Analysis of the 5,6-Dihydro-1,4-dioxine-2-carbonitrile Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered logical pathways for its synthesis.

Approach A: Functional Group Interconversion (FGI) and C-O Disconnection

The most straightforward initial disconnection involves the carbon-nitrile (C-CN) bond. This retrosynthetic step, a functional group interconversion, suggests that the nitrile can be introduced late in the synthesis onto a pre-formed 5,6-dihydro-1,4-dioxine ring. This leads to a key intermediate, the unsubstituted dihydro-1,4-dioxine ring, which is an electron-rich heterocycle amenable to electrophilic substitution or C-H functionalization.

Further disconnection of the dihydro-1,4-dioxine ring itself involves breaking the two C-O ether linkages. This leads back to two simple and readily available precursors: ethylene (B1197577) glycol and a two-carbon unit containing a masked aldehyde and the nitrile precursor, such as 2-haloacetonitrile or a related derivative. This strategy relies on a double Williamson ether synthesis-type cyclization.

Approach B: Convergent Synthesis

An alternative retrosynthesis involves disconnecting the C-O bonds in a manner that suggests a convergent approach. Here, the ring is envisioned as being formed from ethylene glycol and a pre-functionalized three-carbon synthon that already contains the double bond and the nitrile group. A key precursor in this pathway would be a molecule like 2,3-dihalopropionitrile. The synthesis would then involve a sequential or one-pot double nucleophilic substitution by the two hydroxyl groups of ethylene glycol to form the six-membered ring. This approach builds the functionalized ring in a more direct manner.

Strategies for the Construction of the Dihydro-1,4-Dioxine Ring

The formation of the dihydro-1,4-dioxine core is a critical phase of the synthesis. Several methodologies can be employed, ranging from classic condensation reactions to modern transition metal-catalyzed processes.

A conventional and widely used method for constructing the related 1,4-benzodioxane ring involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane in the presence of a base. This can be adapted for the non-benzofused system, where ethylene glycol is reacted with a suitably activated two-carbon electrophile. Another established route begins with epoxides, which are opened by a mono-anion of ethylene glycol, followed by an intramolecular cyclization to yield the 1,4-dioxane (B91453) skeleton.

Cycloaddition Reactions in Dioxine Synthesis

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, represent a powerful tool for the construction of six-membered rings. While more commonly used to synthesize complex polycyclic systems, this strategy can be conceptually applied to dihydro-1,4-dioxine synthesis. For instance, a diene containing two oxygen atoms could react with an appropriate dienophile. However, the generation of 2,3-dimethylene-1,4-dioxane from a stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, allows it to act as the diene component in [4+2] cycloadditions with various dienophiles to construct functionalized cyclohexene derivatives fused to the dioxine ring. The inverse-electron-demand Diels-Alder reaction is another potential, though less common, pathway for forming the core ring structure.

Transition Metal-Catalyzed Ring Closure Approaches

Modern organic synthesis increasingly relies on transition metal catalysis to achieve transformations that are difficult under classical conditions. Palladium-catalyzed domino reactions have been developed for the formation of 1,4-dioxanes from hydroxy alkenes. These processes can involve a sequence such as a Wacker oxidation, followed by CO-insertion and a final nucleophilic substitution of the palladium intermediate to close the ring.

Intramolecular C-H activation and cyclization represent another advanced strategy. For example, rhodium and palladium catalysts have been used effectively for the synthesis of related dihydrobenzofuran cores via intramolecular C-H and C-C bond activation, a principle that can be extended to dioxine synthesis. Nickel catalysis has also been employed in various C-C and C-heteroatom bond-forming reactions, highlighting its potential for constructing the dihydro-1,4-dioxine ring.

Green Chemistry Principles in Dioxine Ring Formation

The application of green chemistry principles aims to make chemical synthesis more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. In the context of dihydro-1,4-dioxine synthesis, several greener approaches can be implemented.

Alternative Energy Sources: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," minimizes solvent waste. Ball milling, a mechanochemical technique, can facilitate reactions between solid reagents in the absence of a solvent, offering a highly efficient and environmentally friendly alternative.

Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-based solvents can drastically reduce the environmental impact of the synthesis.

Catalysis: The use of recyclable catalysts, especially heterogeneous catalysts, simplifies product purification and reduces waste from stoichiometric reagents.

Introduction of the Nitrile Functional Group onto the Dihydro-1,4-Dioxine Core

Once the 5,6-dihydro-1,4-dioxine scaffold is constructed, the final key step is the introduction of the nitrile functional group. Direct functionalization of a C-H bond on the electron-rich double bond of the heterocycle is the most atom-economical and elegant approach.

Direct Cyanation Techniques

Direct C-H cyanation avoids the need for pre-functionalization of the substrate (e.g., halogenation), thereby shortening the synthetic sequence and reducing waste. The electron-rich nature of the double bond in 5,6-dihydro-1,4-dioxine makes it a suitable candidate for electrophilic or oxidative cyanation methods.

Copper-Catalyzed Cyanation: Copper-based catalysts have been successfully used for the regioselective C-H cyanation of various vinylarenes and other electron-rich systems. These reactions typically employ a cyanide source and an oxidant to facilitate the C-H activation and C-CN bond formation.

Electrochemical Cyanation: Electrochemical synthesis offers a reagent-free method for oxidation. The electrochemical C-H cyanation of electron-rich aromatic and heteroaromatic compounds has been demonstrated using simple cyanide salts like NaCN in an undivided cell, providing a green and efficient route to nitriles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. An acridinium photocatalyst, for instance, can mediate the oxidation of aryl alkyl ethers to form a radical cation, which then undergoes deprotonation and subsequent trapping by a cyanating agent like tosyl cyanide (TsCN) to install the nitrile group. This methodology is applicable to the vinyl ether moiety present in dihydro-1,4-dioxine.

Electrophilic Cyanating Reagents: Reagents such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and tosyl cyanide (TsCN) can act as an electrophilic "CN+" source. In the presence of a Lewis acid or under photoredox conditions, these reagents can directly cyanate electron-rich olefins and heterocycles.

Below is a table summarizing various direct cyanation methodologies applicable to electron-rich systems.

| Method | Catalyst/Mediator | Cyanide Source | Key Features |

|---|---|---|---|

| Copper-Catalyzed C-H Cyanation | Copper salts (e.g., CuBr₂) | Various (e.g., TMSCN, KCN) | Good for vinylarenes and heterocycles; often requires an oxidant. |

| Electrochemical C-H Cyanation | None (electricity-driven) | NaCN, KCN | Reagent-free oxidation; suitable for a broad range of electron-rich substrates. |

| Photoredox C-H Cyanation | Acridinium or Iridium photocatalysts | Tosyl cyanide (TsCN) | Uses visible light; proceeds via radical intermediates. |

| Electrophilic Cyanation | Lewis Acids (optional) | NCTS, TsCN | Direct reaction with an electrophilic "CN+" equivalent. |

Indirect Conversion Pathways to the Carbonitrile

Direct synthesis of this compound can be challenging. Therefore, indirect pathways starting from more accessible precursors are often employed. These multi-step sequences typically involve the initial formation of a substituted 5,6-dihydro-1,4-dioxin ring, followed by the introduction or conversion of a functional group to the desired nitrile.

Two primary indirect routes have been explored: one starting from an aldehyde precursor and the other from a halogenated intermediate.

From Aldehyde Precursors:

A common strategy involves the synthesis of the corresponding aldehyde, 2-formyl-5,6-dihydro-1,4-dioxin, which is then converted to the carbonitrile. The aldehyde can be prepared through various methods, including the reduction of a corresponding ester. This aldehyde serves as a versatile intermediate.

The conversion of the formyl group to a nitrile can be achieved through several established one-pot procedures. A widely used method involves the reaction of the aldehyde with hydroxylamine hydrochloride. This reaction proceeds via an aldoxime intermediate, which is subsequently dehydrated to yield the nitrile. This transformation can be carried out under solvent-free conditions, enhancing its environmental friendliness. researchgate.net Various reagents can be employed for the dehydration step, including inorganic reagents in DMSO, which offers a practical and transition-metal-free approach.

| Aldehyde Precursor | Reagents | Key Intermediate | Product | Typical Yield |

| 2-Formyl-5,6-dihydro-1,4-dioxin | 1. Hydroxylamine hydrochloride 2. Dehydrating agent (e.g., SOCl₂, Ac₂O) | 5,6-Dihydro-1,4-dioxine-2-carbaldehyde oxime | This compound | Good to Excellent |

From Halogenated Precursors:

An alternative indirect route commences with a halogenated 5,6-dihydro-1,4-dioxin, such as 2-chloro- or 2-bromo-5,6-dihydro-1,4-dioxin. The synthesis of such halo-derivatives can be accomplished through various halogenation reactions on the dihydrodioxin ring system.

The subsequent conversion of the halide to the nitrile is typically achieved through a nucleophilic substitution reaction using a cyanide salt, such as copper(I) cyanide or zinc cyanide. Palladium, nickel, or copper catalysts are often employed to facilitate this cyanation reaction. This method is particularly useful for aryl and vinyl halides.

| Halide Precursor | Cyanating Agent | Catalyst (if any) | Product | Typical Yield |

| 2-Halo-5,6-dihydro-1,4-dioxin | CuCN, Zn(CN)₂, etc. | Pd, Ni, or Cu complexes | This compound | Moderate to Good |

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral, non-racemic this compound and its derivatives is of significant interest for applications in medicinal chemistry and materials science. Achieving control over the stereochemistry at the C2 and C3 positions of the dihydrodioxin ring requires sophisticated diastereoselective and enantioselective synthetic strategies.

While specific examples for the diastereoselective or enantioselective synthesis of this compound are not extensively documented, analogous strategies from related heterocyclic systems can be extrapolated. For instance, the asymmetric synthesis of dihydro-1,3-dioxepines has been achieved with high enantioselectivity using a bimetallic rhodium(II)/chiral N,N'-dioxide-Sm(III) complex catalyst in a tandem carbonyl ylide formation/[4+3]-cycloaddition reaction. semanticscholar.orgnih.govrsc.org This highlights the potential of using chiral catalysts to control the stereochemical outcome of cycloaddition reactions that could form the dihydrodioxin ring.

Another approach involves the use of chiral starting materials (the chiral pool) to introduce stereocenters. For example, the reaction of a catechol derivative with enantiomerically pure epoxides, such as (2S)-glycidyl tosylate or (2R)-glycidyl tosylate, can lead to the formation of chiral 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine derivatives. nih.gov A similar strategy could be envisioned for the synthesis of chiral 5,6-dihydro-1,4-dioxine precursors.

Furthermore, diastereoselective reactions on a pre-existing dihydrodioxin ring can also be employed. For instance, the diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes has been reported with high diastereoselectivity. rsc.org Such methodologies could potentially be adapted for the stereoselective functionalization of the 5,6-dihydro-1,4-dioxin scaffold.

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its intermediates can benefit significantly from the implementation of continuous flow processes.

The synthesis of heterocyclic compounds, in general, has been extensively explored in flow chemistry. researchgate.netcam.ac.ukdurham.ac.uknih.gov For the indirect synthesis of the target molecule, both the formation of the dihydrodioxin ring and the subsequent conversion to the nitrile can be adapted to flow conditions. For example, the cyanation of aryl and vinyl halides, a key step in one of the indirect pathways, has been successfully performed in continuous flow, often with improved yields and shorter reaction times compared to batch processes. Cyanide-free continuous-flow processes for cyanation have also been developed, enhancing the safety of this transformation. researchgate.net

A case study on the large-scale cyanation of a glycoside en route to the synthesis of Remdesivir demonstrated the robustness of continuous flow chemistry for handling hazardous reagents and controlling reaction parameters. nih.govsemanticscholar.org This provides a strong precedent for developing a safe and efficient flow synthesis of this compound from a halogenated precursor.

The conversion of an aldehyde precursor to the nitrile can also be readily translated to a flow process. The reaction of an aldehyde with hydroxylamine followed by dehydration can be performed sequentially in a multi-step flow system, minimizing the handling of intermediates.

| Reaction Step in Flow | Key Advantages | Potential Throughput |

| Formation of Dihydrodioxin Ring | Improved temperature control, enhanced safety for exothermic reactions. | Dependent on reactor size and reaction kinetics. |

| Cyanation of Halide Precursor | Safe handling of cyanide reagents, precise control of stoichiometry. | High throughput demonstrated in related systems. nih.gov |

| Conversion of Aldehyde to Nitrile | Rapid and efficient conversion, potential for in-line purification. | Can be optimized for high throughput. |

Comparison of Synthetic Efficiency and Atom Economy Across Methodologies

The choice of a synthetic route is often guided by its efficiency, which can be assessed by metrics such as reaction yield and atom economy. Atom economy, a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

From Aldehyde Precursors: The conversion of an aldehyde to a nitrile via the hydroxylamine route generally exhibits good to excellent yields. The atom economy of this process can be quite high, especially in one-pot, solvent-free procedures where the main byproducts are water and hydrochloric acid. researchgate.net The Beckmann rearrangement of an oxime, an alternative to simple dehydration, is also known for its high atom economy. jocpr.com

The following table provides a qualitative comparison of the two main indirect pathways:

| Parameter | From Aldehyde Precursor | From Halogenated Precursor |

| Overall Yield | Generally high | Moderate to high |

| Atom Economy | Potentially very high, especially in one-pot procedures | Generally lower due to salt byproducts |

| Number of Steps | Can be performed as a one-pot reaction from the aldehyde | Typically a two-step process from the dihydrodioxin |

| Reagent Toxicity | Hydroxylamine has moderate toxicity | Cyanide salts are highly toxic, requiring careful handling |

| Scalability | Readily scalable, especially using flow chemistry | Scalable, but safety concerns with cyanide at large scale |

Chemical Reactivity and Transformation of 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile group in 5,6-dihydro-1,4-dioxine-2-carbonitrile is part of an α,β-unsaturated nitrile system. This conjugation significantly influences its reactivity, creating electrophilic centers at both the nitrile carbon and the β-carbon of the double bond.

Nucleophilic Additions to the Nitrile Moiety

As an α,β-unsaturated nitrile, this compound is susceptible to nucleophilic attack at the β-carbon, a process known as conjugate or Michael addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A wide array of nucleophiles, including carbanions (such as enolates and Grignard reagents), amines, thiols, and alkoxides, can participate in this 1,4-addition.

The mechanism commences with the attack of the nucleophile on the electron-poor β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the saturated adduct. The general course of this reaction allows for the introduction of a variety of substituents at the 3-position of the dihydro-1,4-dioxine ring.

Illustrative Data on Michael Addition Reactions

| Nucleophile | Reagent Example | Product |

| Enolate | Diethyl malonate / NaOEt | Diethyl 2-((3-cyano-3,4-dihydro-1,4-dioxin-2-yl)methyl)malonate |

| Amine | Piperidine | 3-(Piperidin-1-yl)-1,4-dioxane-2-carbonitrile |

| Thiol | Thiophenol / Et3N | 3-(Phenylthio)-1,4-dioxane-2-carbonitrile |

Note: The data in this table is illustrative of the expected products from Michael addition reactions and is based on the general reactivity of α,β-unsaturated nitriles.

Reductive Transformations of the Carbonitrile

The carbon-carbon double bond and the nitrile group of this compound can be selectively or fully reduced using various reducing agents. The choice of reagent dictates the final product.

For the selective reduction of the carbon-carbon double bond, preserving the nitrile functionality, reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a proton source are often effective. This conjugate reduction leads to the formation of the corresponding saturated nitrile, 1,4-dioxane-2-carbonitrile.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce both the double bond and the nitrile group. This exhaustive reduction yields the corresponding primary amine, (1,4-dioxan-2-yl)methanamine. The reaction proceeds through the initial reduction of the double bond followed by the reduction of the nitrile to the amine.

Comparative Reductive Transformations

| Reagent | Conditions | Primary Product |

| NaBH4 | Methanol, room temp. | 1,4-Dioxane-2-carbonitrile |

| LiAlH4 | Diethyl ether, then H2O workup | (1,4-Dioxan-2-yl)methanamine |

| H2 / Pd-C | Ethanol, moderate pressure | (1,4-Dioxan-2-yl)methanamine |

Note: The information presented here is based on established principles of reductive transformations for α,β-unsaturated nitriles.

Hydrolysis and Related Derivatizations of the Nitrile

The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The reaction conditions can be tuned to favor one product over the other.

Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid or sulfuric acid with heating, converts the nitrile to a carboxylic acid, 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed.

Under basic conditions, using a reagent such as sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. Acidic workup is then required to protonate the carboxylate and furnish the carboxylic acid. Careful control of the reaction conditions, such as lower temperatures and shorter reaction times, can sometimes allow for the isolation of the intermediate amide, 5,6-dihydro-1,4-dioxine-2-carboxamide.

Cycloaddition Reactions Involving the Nitrile

The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions. When reacted with a conjugated diene, a [4+2] cycloaddition occurs to form a new six-membered ring. This provides a powerful method for the construction of complex polycyclic systems containing the dihydro-1,4-dioxine motif.

Furthermore, the double bond can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings fused to the dihydro-1,4-dioxine core. The nitrile group itself can, under certain conditions, participate as the 2π component in cycloadditions, although this is less common for unactivated nitriles.

Reactions Involving the Dihydro-1,4-Dioxine Ring System

The dihydro-1,4-dioxine ring is a cyclic acetal, and its stability is generally high under neutral and basic conditions. However, under acidic conditions, the ether linkages can be susceptible to cleavage.

Ring-Opening Reactions and Mechanism Elucidation

The acid-catalyzed ring-opening of the dihydro-1,4-dioxine ring can occur, particularly under harsh acidic conditions and with heating. The mechanism involves the protonation of one of the ether oxygen atoms, converting it into a good leaving group (a hydroxyl group). This is followed by nucleophilic attack of a suitable nucleophile (e.g., water or an alcohol from the solvent) at one of the adjacent carbon atoms.

The regioselectivity of the ring-opening would be influenced by the electronic effects of the carbonitrile group. The initial protonation is likely to occur at the oxygen atom further from the electron-withdrawing cyano group. The subsequent nucleophilic attack would then proceed to cleave one of the C-O bonds. The elucidation of the precise mechanism and the identification of the resulting products would typically require detailed spectroscopic and mechanistic studies. For instance, in the presence of aqueous acid, the ring-opening could ultimately lead to the formation of ethylene (B1197577) glycol and a derivative of glyoxylic acid, following the cleavage of both ether linkages.

Functionalization of the Dihydro Positions

The saturated C5 and C6 positions of the 5,6-dihydro-1,4-dioxine ring, being a simple ethylene glycol-derived bridge, are generally less reactive than the unsaturated portion of the molecule. Functionalization at these positions typically requires reaction conditions that can activate C-H bonds, which are often challenging and may lack selectivity.

Free-radical halogenation could potentially introduce substituents at these positions, though this would likely be a non-selective process, yielding a mixture of products. The reaction would proceed via a standard free-radical chain mechanism, initiated by UV light or a radical initiator.

Table 1: Potential Radical Halogenation of this compound

| Reagent | Condition | Potential Product(s) |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), Heat | 5-bromo- and/or 6-bromo-5,6-dihydro-1,4-dioxine-2-carbonitrile |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | 5-chloro- and/or 6-chloro-5,6-dihydro-1,4-dioxine-2-carbonitrile |

It is important to note that the viability and selectivity of such reactions would need to be experimentally verified, as competing reactions at the double bond could also occur.

Electrophilic and Nucleophilic Aromatic Analogous Reactions

The this compound molecule does not possess an aromatic ring, and therefore does not undergo classical electrophilic or nucleophilic aromatic substitution reactions. However, the double bond at the C2-C3 position exhibits reactivity analogous to that of electron-rich alkenes.

Electrophilic addition to the double bond is a plausible reaction pathway. The electron-donating nature of the adjacent oxygen atoms enhances the nucleophilicity of the double bond. However, the electron-withdrawing effect of the nitrile group at the C2 position deactivates the double bond towards electrophilic attack compared to an unsubstituted dihydro-1,4-dioxine. Despite this, reactions with strong electrophiles could still proceed. The regioselectivity of such additions would be influenced by the opposing electronic effects of the ring oxygens and the nitrile group.

Nucleophilic attack is more likely to be directed at the carbon of the nitrile group or at the C3 position in a Michael-type addition, facilitated by the electron-withdrawing nature of the cyano group.

Oxidation and Reduction Pathways of the Dioxine Ring

The dihydrodioxine ring is susceptible to both oxidation and reduction, which can lead to ring opening or modification.

Oxidation: The vinyl ether moiety is sensitive to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to cleave the C2-C3 double bond, leading to the formation of an ester and a formate (B1220265) derivative. Milder epoxidation agents, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially form an epoxide across the double bond. The stability of such an epoxide would be influenced by the presence of the nitrile group.

Reduction: Catalytic hydrogenation of the double bond in the dihydrodioxine ring can be achieved using various catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This would result in the formation of 1,4-dioxane-2-carbonitrile.

Simultaneously, the nitrile group can also be reduced. The choice of reducing agent will determine the final product. For instance, catalytic hydrogenation can reduce the nitrile to a primary amine. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile to a primary amine.

Table 2: Predicted Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Predicted Major Product |

| Ozonolysis | 1. O₃ 2. (CH₃)₂S | Formate and ester derivatives from ring cleavage |

| Epoxidation | m-CPBA | 2,3-Epoxy-5,6-dihydro-1,4-dioxine-2-carbonitrile |

| Catalytic Hydrogenation | H₂, Pd/C | 1,4-Dioxane-2-carbonitrile |

| Reduction of Nitrile | LiAlH₄ | (1,4-Dioxan-2-yl)methanamine (assuming prior or concurrent double bond reduction) |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites—the double bond, the nitrile group, and the ether linkages—allows for the possibility of chemo- and regioselective transformations.

Chemoselectivity: A key challenge in the chemistry of this compound is achieving selectivity between the reaction at the double bond and the nitrile group. For example, the reduction of the nitrile group without affecting the double bond would require a chemoselective reducing agent. Conversely, selective reaction at the double bond while preserving the nitrile would necessitate reagents that are specific for alkenes.

Regioselectivity: In addition reactions to the double bond, the regioselectivity will be a critical aspect. As mentioned, the electronic effects of the ring oxygens and the nitrile group will direct the incoming electrophile or nucleophile to a specific position.

Metal-Catalyzed Cross-Coupling and Related Reactions

The vinyl ether moiety of this compound suggests that it could participate in metal-catalyzed cross-coupling reactions. The C-O bond of the vinyl ether could potentially be activated by nickel catalysts for cross-coupling with Grignard reagents or other organometallic partners. acs.org

Furthermore, the vinylic C-H bond at the C3 position might be amenable to direct C-H functionalization reactions under palladium, rhodium, or iridium catalysis, allowing for the introduction of various substituents at this position. However, the presence of the coordinating nitrile group could influence the catalytic cycle, potentially acting as a ligand for the metal center.

Copper-catalyzed cross-coupling reactions are also known for vinyl ethers and could be a potential route for C-C or C-heteroatom bond formation at the C3 position. acs.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Potential Coupling Partner | Potential Product |

| Kumada-type Coupling | Nickel catalyst | Aryl or Alkyl Grignard Reagent | 3-substituted-5,6-dihydro-1,4-dioxine-2-carbonitrile |

| Direct C-H Arylation | Palladium catalyst | Aryl Halide | 3-Aryl-5,6-dihydro-1,4-dioxine-2-carbonitrile |

| Copper-catalyzed Coupling | Copper catalyst | Amine, Alcohol, or Thiol | 3-substituted-5,6-dihydro-1,4-dioxine-2-carbonitrile |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The double bond in the dihydrodioxine ring could undergo photochemical reactions. For instance, [2+2] cycloadditions with other alkenes upon UV irradiation are a possibility, leading to the formation of cyclobutane (B1203170) derivatives. Dihydrodioxines can also be formed through the photoaddition of 1,2-diketones to alkenes. rsc.org This suggests that the dihydrodioxine ring itself might be susceptible to further photochemical transformations. The nitrile group is generally photochemically stable under common conditions.

Electrochemical Reactivity: The vinyl ether system is expected to be oxidizable at a relatively low potential. Electrochemical oxidation could lead to the formation of radical cations, which could then undergo various follow-up reactions, such as dimerization or reaction with nucleophiles present in the medium. The nitrile group is electrochemically reducible, typically at negative potentials, to form a radical anion, which can then be protonated to yield an amine or dimerize. The specific potentials and products would depend on the solvent, electrolyte, and electrode material used.

Mechanistic Investigations into the Chemical Transformations of 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile

Theoretical and Computational Chemistry Studies of 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These calculations solve the Schrödinger equation, typically using approximations like Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to provide insights into electron distribution and energy levels.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most critical orbitals for understanding reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. wikipedia.org For 5,6-Dihydro-1,4-dioxine-2-carbonitrile, the HOMO is expected to be localized primarily on the dioxin ring and the C=C double bond, which are electron-rich regions. The LUMO is anticipated to be centered around the electron-withdrawing nitrile (-C≡N) group.

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.58 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -1.45 | Lowest Unoccupied Molecular Orbital |

| HOMO | -7.23 | Highest Occupied Molecular Orbital |

| HOMO-1 | -8.11 | Next-to-Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 5.78 | Energy difference indicating chemical stability |

Note: These values are illustrative and would be obtained from quantum chemical calculations, for example, using DFT with a B3LYP functional and a 6-311G(d,p) basis set.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MESP) maps.

MESP maps illustrate the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. For this compound, the MESP would show significant negative potential around the oxygen atoms of the dioxin ring and the nitrogen atom of the nitrile group due to their high electronegativity. Positive potential would be expected around the hydrogen atoms.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Element | Charge (a.u.) |

|---|---|---|

| O1 | Oxygen | -0.45 |

| C2 | Carbon | +0.15 |

| C3 | Carbon | -0.10 |

| O4 | Oxygen | -0.48 |

| C5 | Carbon | -0.25 |

| C6 | Carbon | -0.25 |

| C7 (cyano) | Carbon | +0.12 |

| N8 (cyano) | Nitrogen | -0.35 |

Note: These values are representative examples derived from computational models to illustrate charge distribution.

Conformational Analysis and Energy Minima Determination

The 5,6-dihydro-1,4-dioxin ring is not planar and can adopt several conformations, such as a half-chair, boat, or twist-boat. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities.

By systematically rotating the rotatable bonds and calculating the potential energy for each conformation, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers (energy minima). For the dihydro-1,4-dioxin ring, the half-chair conformation is often found to be the most stable, as it minimizes steric strain and torsional strain. nih.gov A conformational search for this compound would predict the geometry of its most stable isomer. nih.gov

Table 3: Relative Energies of Potential Conformers

| Conformer | Torsion Angle (O1-C6-C5-O4) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Half-Chair | 55.2° | 0.00 | Most Stable |

| Twist-Boat | 25.8° | +4.5 | Less Stable |

| Boat | 0.0° | +6.8 | Transition State |

Note: Data are illustrative, representing typical energy differences found in similar six-membered heterocyclic rings.

DFT (Density Functional Theory) Studies of Reactivity and Reaction Barriers

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DFT is also employed to model reaction mechanisms and calculate the activation energy barriers for chemical reactions. By mapping the energy profile of a reaction pathway, including reactants, transition states, and products, researchers can predict reaction rates and determine the most likely mechanism. For instance, DFT could be used to study the reaction barriers for the hydrolysis of the nitrile group or addition reactions across the double bond.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.34 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.89 eV |

| Softness (S) | 1 / η | 0.35 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.26 eV |

Note: Values are calculated using the illustrative HOMO and LUMO energies from Table 1.

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum chemical calculations typically model molecules in a vacuum at absolute zero, Molecular Dynamics (MD) simulations are used to study molecular behavior under more realistic conditions. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

These simulations can provide insights into how the conformation and dynamics of this compound are affected by solvent molecules and changes in temperature. physchemres.org For example, an MD simulation could show how hydrogen bonding with a protic solvent like water might influence the molecule's rotational dynamics or the accessibility of its reactive sites. Temperature effects on conformational flexibility can also be assessed by running simulations at various temperatures.

Prediction of Spectroscopic Signatures (Computational Approaches)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular vibration (e.g., stretching, bending).

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations help in the assignment of signals in ¹H and ¹³C NMR spectra, which is crucial for structure elucidation. nih.gov

Table 5: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2245 |

| C=C | Stretching | 1680 |

| C-O-C | Asymmetric Stretching | 1250 |

| C-O-C | Symmetric Stretching | 1095 |

| =C-H | Bending | 890 |

Note: These are typical calculated frequencies for the specified functional groups and may require scaling to match experimental data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

In Silico Design for Optimized Reactivity and Selectivity

The advancement of computational chemistry has provided powerful in silico tools for the rational design of molecules with tailored properties. For this compound, these theoretical methods are instrumental in predicting and optimizing its chemical reactivity and selectivity without the immediate need for extensive synthetic experimentation. By simulating the molecule's behavior at an electronic level, researchers can strategically design derivatives with enhanced performance for specific applications, such as in organic synthesis or materials science.

At the core of these in silico design strategies is the use of quantum chemistry methods, particularly Density Functional Theory (DFT). DFT calculations allow for the accurate determination of the electronic structure and properties of this compound. These properties, in turn, govern its reactivity. Key parameters derived from these calculations include the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational analysis can map the locations of the HOMO and LUMO across the molecular structure, identifying the most probable sites for electrophilic and nucleophilic attack, respectively.

For instance, theoretical studies on related heterocyclic compounds demonstrate that the distribution of electron density is key to predicting reaction sites. In this compound, the electron-withdrawing nature of the carbonitrile group significantly influences the electronic landscape of the dioxine ring.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties for this compound (Illustrative Data)

| Property | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 | Moderate electron-donating capability |

| LUMO Energy | -1.5 | Good electron-accepting capability |

In silico design focuses on strategically modifying the parent structure to tune these electronic properties. This is achieved by introducing various functional groups at different positions on the dioxine ring and computationally screening the resulting derivatives. The goal is to identify substituents that can alter the HOMO-LUMO gap or localize the FMOs to enhance reactivity at a specific site, thereby improving selectivity.

For example, adding an electron-donating group (EDG) is predicted to raise the HOMO energy level, making the molecule a better nucleophile. Conversely, adding an electron-withdrawing group (EWG) would lower the LUMO energy, enhancing its electrophilicity. Studies on analogous structures, such as 7-fluoro-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carbonitrile, confirm that substituents like fluorine can significantly alter the electronic properties and reactivity of the aromatic ring.

The process involves:

Scaffold Modification: Creating a virtual library of derivatives by adding different substituents (e.g., -CH₃, -OH, -NO₂, -F) to the this compound core.

Computational Screening: Performing DFT calculations for each derivative to determine its key electronic descriptors.

Analysis and Selection: Comparing the calculated properties to identify candidates with the desired reactivity profile. For instance, a derivative designed for a specific Diels-Alder reaction would be optimized for a low HOMO-LUMO gap and appropriate orbital symmetry.

Table 2: Predicted Effects of Substituents on the Reactivity of the Dioxine Ring (Illustrative Data)

| Derivative | Substituent (at C3) | Calculated HOMO-LUMO Gap (eV) | Predicted Change in Reactivity |

|---|---|---|---|

| Parent Molecule | -H | 5.7 | Baseline |

| Derivative A | -OH (EDG) | 5.4 | Increased nucleophilicity and reactivity |

| Derivative B | -NO₂ (EWG) | 6.0 | Decreased nucleophilicity, increased electrophilicity at specific sites |

Through such systematic in silico exploration, computational chemistry serves as a predictive tool, guiding synthetic efforts toward the most promising molecular designs. This approach accelerates the development of novel this compound derivatives with precisely controlled reactivity and selectivity, saving significant time and resources.

Methodological Aspects of Advanced Spectroscopic Characterization for 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5,6-Dihydro-1,4-dioxine-2-carbonitrile. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. For this compound, the following proton signals would be anticipated:

Vinylic Proton: A singlet or a narrow triplet for the proton at the C3 position of the dioxin ring. Its chemical shift would likely be in the downfield region, influenced by the adjacent oxygen atom and the electron-withdrawing nitrile group.

Methylene (B1212753) Protons: Two multiplets corresponding to the protons on the C5 and C6 positions of the saturated part of the dioxin ring. These protons are diastereotopic and would likely appear as complex multiplets due to mutual coupling and coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected:

Nitrile Carbon: A signal in the range of 110-120 ppm is characteristic of a nitrile carbon.

Olefinic Carbons: Two signals for the sp²-hybridized carbons of the double bond (C2 and C3). The carbon attached to the nitrile group (C2) would be more deshielded.

Methylene Carbons: Two signals for the sp³-hybridized carbons of the saturated portion of the ring (C5 and C6).

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Ion Peak: Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) of this compound would be determined. This would allow for the confirmation of its elemental formula, C₅H₅NO₂.

Fragmentation Pattern: Electron ionization (EI) or other fragmentation techniques would be used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. For this compound, characteristic fragmentation pathways could include:

Loss of the nitrile group (•CN).

Retro-Diels-Alder reaction, leading to the cleavage of the dioxin ring.

Loss of ethylene (B1197577) oxide.

The analysis of these fragment ions would provide valuable information to corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

Nitrile (C≡N) Stretch: A sharp and intense absorption band in the region of 2260-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. nih.gov

C=C Stretch: A band in the region of 1680-1640 cm⁻¹ corresponding to the stretching vibration of the carbon-carbon double bond in the dioxin ring.

C-O-C Stretch: Strong bands associated with the ether linkages in the dioxin ring.

C-H Stretch: Bands for the sp² C-H bond of the vinyl proton and the sp³ C-H bonds of the methylene groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C≡N stretching vibrations are expected to give rise to strong signals in the Raman spectrum.

X-ray Crystallography Protocols for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the dioxin ring in the solid state. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions in the crystal lattice. The process would involve crystal mounting, data collection on a diffractometer, structure solution, and refinement.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This would allow for the assessment of its purity and the detection of any impurities.

Gas Chromatography (GC): Given its likely volatility, gas chromatography could also be employed for the purity analysis of this compound. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system would be developed to achieve good separation of the compound from any starting materials or byproducts.

Applications of 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile in Advanced Materials Science

Utilization as a Monomer in Polymer Chemistry

The structure of 5,6-Dihydro-1,4-dioxine-2-carbonitrile lends itself to polymerization through several strategies, offering a pathway to novel polymers with tailored properties.

Ring-Opening Polymerization (ROP) Strategies for Poly(dihydrodioxine) Materials

Ring-opening polymerization (ROP) is a key technique for the synthesis of a wide range of polymers from cyclic monomers. While the dihydrodioxine ring is not as strained as some other cyclic ethers or esters, its polymerization can be initiated under specific catalytic conditions. The resulting poly(dihydrodioxine) backbone would be characterized by a flexible polyether structure, potentially endowing the material with a low glass transition temperature and elastomeric properties. The pendant nitrile group would remain intact along the polymer chain, providing sites for post-polymerization modification or influencing the polymer's solubility and thermal properties.

Table 1: Potential Catalysts and Conditions for Ring-Opening Polymerization of Dihydrodioxine Derivatives

| Catalyst Type | Example Catalysts | Typical Reaction Conditions | Expected Polymer Properties |

| Cationic Initiators | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂) | Low temperature to minimize side reactions | Linear or branched polyethers |

| Anionic Initiators | Organometallic compounds (e.g., n-BuLi), strong bases (e.g., NaH) | Aprotic solvent, inert atmosphere | Controlled molecular weight polymers |

| Coordination Catalysts | Metal alkoxides (e.g., Al(OiPr)₃), lanthanide complexes | Bulk or solution polymerization | Stereoregular polymers possible |

This table presents illustrative data based on the ROP of related cyclic ethers and esters, as direct experimental data for this compound is not widely available.

Copolymerization with Diverse Monomers for Tunable Material Properties

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune the properties of the resulting material. By incorporating this monomer into a polymer chain, its unique characteristics can be combined with those of other monomers to achieve a desired balance of properties. For instance, copolymerization with rigid monomers could lead to engineering thermoplastics with improved processability, while copolymerization with hydrophilic monomers could result in amphiphilic block copolymers for self-assembly applications. The nitrile group's polarity can also be leveraged to enhance adhesion and compatibility with other polar materials.

Incorporation into Functional Polymers and Composites

The nitrile functionality of this compound is a key feature for its incorporation into functional polymers and composites. The nitrile group can be chemically modified into other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction). This allows for the creation of polymers with reactive sites for cross-linking, grafting, or the attachment of specific molecules like dyes, biomolecules, or nanoparticles. In composites, the polar nature of the nitrile group can improve the interfacial adhesion between the polymer matrix and inorganic fillers, leading to enhanced mechanical properties.

Precursor for the Development of Novel Organic Electronic Materials

In the field of organic electronics, the electronic properties of materials are paramount. The electron-withdrawing nature of the nitrile group can significantly influence the electronic structure of a conjugated polymer. By incorporating this compound or its derivatives into a polymer backbone, it is possible to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The flexible dihydrodioxine spacer can also improve the solubility and processability of otherwise rigid and insoluble conjugated polymers. The development of polyselenophenes and their derivatives has shown that modifying the electron-donating character and aromaticity of monomers can lead to materials with lower band gaps and higher HOMO levels, suggesting a similar potential for dihydrodioxine-based monomers. nih.gov

Table 2: Potential Effects of Nitrile Group Incorporation on Polymer Electronic Properties

| Property | Effect of Nitrile Group | Potential Application |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels | Improved air stability in OFETs, tuning of open-circuit voltage in OPVs |

| Electron Affinity | Increased electron affinity | Development of n-type organic semiconductors |

| Dipole Moment | Increased local dipole moment | Enhanced intermolecular interactions and charge transport |

| Solubility | Can be tuned by copolymerization | Improved solution processability for device fabrication |

This table is a predictive representation based on the known electronic effects of nitrile groups in organic molecules and polymers.

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The nitrile group of this compound can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor. These interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures such as nanofibers, vesicles, or liquid crystals. By designing molecules that incorporate this dihydrodioxine nitrile moiety, it is possible to program the formation of complex and functional supramolecular architectures.

Functionalization for Surface Modification and Coating Applications

The reactivity of the nitrile group makes this compound a valuable building block for the functionalization of surfaces. Surfaces can be modified to anchor molecules containing this compound, and the nitrile group can then be transformed to introduce desired functionalities. For example, hydrolysis of the nitrile to a carboxylic acid would create a hydrophilic surface with sites for further chemical reactions. Reduction to an amine would yield a positively charged surface under acidic conditions. Such modifications can be used to control wetting, adhesion, and biocompatibility of surfaces, making them suitable for a wide range of applications, including anti-fouling coatings, biosensors, and biocompatible implants. The unique properties of dihydrodioxine derivatives make them suitable for applications in coatings and adhesives.

Future Research Directions and Unaddressed Challenges in 5,6 Dihydro 1,4 Dioxine 2 Carbonitrile Chemistry

Exploration of Novel and Unprecedented Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 5,6-Dihydro-1,4-dioxine-2-carbonitrile. Current synthetic strategies for related dihydro-1,4-dioxin systems often rely on classical condensation reactions, which may lack efficiency or substrate scope. Future research should pivot towards more innovative and robust synthetic methodologies.

A primary challenge is the introduction of the nitrile group onto the dihydro-1,4-dioxin core in a regioselective manner. Exploring novel precursors and cyclization strategies is essential. For instance, adapting cyano-activated fluoro displacement reactions, which have been successful for cyanodibenzo researchgate.netacs.orgdioxines, could provide a high-yield pathway. researchgate.net Another avenue involves the application of modern synthetic techniques that have yet to be systematically applied to this specific scaffold.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that bring together three or more reactants to form this compound could dramatically improve synthetic efficiency, reduce waste, and allow for rapid library generation. This approach has been highly successful for other heterocyclic systems like dihydropyridines. nih.govresearchgate.net

Catalytic C-H Functionalization: Direct C-H activation and functionalization of a pre-formed 5,6-dihydro-1,4-dioxin ring with a cyano group would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous intermediates or exothermic reactions.

Photoredox Catalysis: Visible-light-mediated reactions could enable novel bond formations and cyclization pathways under mild conditions, offering new disconnections for accessing the target molecule.

| Proposed Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High efficiency, atom economy, diversity generation | Identification of suitable starting materials and catalysts |

| C-H Cyanation | Step economy, reduced waste | Regioselectivity control on the dioxin ring |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Optimization of reactor design and reaction parameters |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Catalyst design, managing radical intermediates |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The unique electronic and structural features of this compound—an enol ether system conjugated with an electron-withdrawing nitrile group—suggest a rich and complex reactivity profile that remains largely unexplored. A systematic investigation into its behavior with various reagents is needed to establish its utility as a synthetic intermediate.

The interplay between the electron-rich double bond and the electron-deficient nitrile group is of particular interest. This arrangement could lead to unique reactivity in cycloaddition reactions, where the molecule could act as either a diene or a dienophile depending on the reaction partner. The reactivity of the vinylic C-H bond adjacent to the oxygen atom is another area ripe for exploration, potentially through metal-catalyzed cross-coupling reactions.

Future investigations should focus on:

Cycloaddition Reactions: A thorough study of Diels-Alder, [2+2], and 1,3-dipolar cycloadditions to understand the molecule's pericyclic reactivity. The unique substitution may offer novel pathways for constructing complex polycyclic systems. nih.gov

Electrophilic and Nucleophilic Additions: Mapping the regioselectivity of additions across the double bond is crucial. The directing effects of the oxygen atoms and the nitrile group need to be systematically evaluated.

Functional Group Transformations: While transformations of the nitrile group into amines, amides, or carboxylic acids are expected, the influence of the dihydrodioxin ring on these reactions is unknown. Conversely, exploring reactions that modify the dihydrodioxin ring while preserving the nitrile are equally important.

Ring-Opening Reactions: Investigating conditions for the selective cleavage of the dihydrodioxin ring could provide access to novel acyclic functionalized molecules that are otherwise difficult to synthesize. acs.org

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental efforts and accelerating discovery. For this compound, where experimental data is scarce, in silico studies are particularly valuable.

Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's structure, stability, and electronic properties. bohrium.comnih.gov These calculations can predict key reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges, which can in turn predict the most likely sites for electrophilic or nucleophilic attack.

Future computational work should address:

Reaction Mechanism and Energetics: Modeling potential synthetic pathways to identify the most thermodynamically and kinetically favorable routes. Calculating the transition state energies for various reactions can help predict product distributions and optimize reaction conditions. nih.gov

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products. This can be particularly useful for distinguishing between potential isomers. nih.gov

QSAR and Molecular Docking: If the molecule is explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its activity based on computed molecular descriptors. researchgate.net Molecular docking and dynamics simulations can predict binding modes and affinities with biological targets like proteins or enzymes. bohrium.com

Conformational Analysis: The dihydro-1,4-dioxin ring is non-planar. Understanding its conformational preferences and the energy barriers to ring-flipping is crucial for explaining its reactivity and interactions.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state structures, activation energies, regioselectivity |

| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | Predicted NMR, IR, and UV-Vis spectra for structural confirmation |

| Molecular Dynamics (MD) | Interaction with biomolecules | Binding affinity, conformational changes of target and ligand |

| QSAR Modeling | Virtual screening | Prediction of biological activity or toxicity |

Development of Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research must prioritize the development of sustainable methods for the synthesis and application of this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Many traditional syntheses for heterocyclic compounds employ harsh reagents and toxic solvents. A key challenge is to replace these with more environmentally friendly alternatives without compromising yield or purity. The adoption of catalytic methods, preferably using earth-abundant metals or organocatalysts, is a critical step in this direction.

Areas for sustainable chemistry research include:

Catalyst Development: Designing reusable heterogeneous or homogeneous catalysts for the synthesis of the dihydrodioxin ring to replace stoichiometric reagents. Nanocatalysts have shown promise in similar heterocyclic syntheses. nih.govscirp.org

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents (e.g., glycerol, 2-methyltetrahydrofuran) as replacements for conventional volatile organic compounds.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. untirta.ac.id

Atom Economy: Focusing on synthetic routes, such as addition and multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product.

Integration into Emerging Technologies and Multidisciplinary Research Areas

The true value of this compound will be realized through its integration into various technological and scientific fields. Its unique combination of functional groups—a heterocyclic scaffold found in some bioactive molecules and a versatile nitrile handle—makes it an attractive building block for diverse applications.

The exploration of this molecule should not be confined to fundamental organic chemistry but should extend into materials science, medicinal chemistry, and agrochemistry. Collaborative, multidisciplinary research will be essential to uncover its potential.

Potential areas for integration are:

Medicinal Chemistry: The dihydrodioxin scaffold is a component of various pharmacologically active compounds. The molecule could serve as a starting point for the synthesis of new therapeutic agents, with the nitrile group providing a convenient point for diversification to probe structure-activity relationships. nih.govnih.gov

Materials Science: The electronic properties of the molecule, influenced by the oxygen heteroatoms and the π-system of the double bond and nitrile group, could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Related sulfur-containing heterocycles have shown promise in this area. researchgate.net

Agrochemicals: Many successful herbicides and pesticides are nitrogen-containing heterocyclic compounds. The structural features of this compound make it a candidate for screening and development in the agrochemical industry.

Chemical Biology: The nitrile group can be used as a handle for bioconjugation or as an infrared probe, suggesting potential applications in developing chemical tools to study biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6-Dihydro-1,4-dioxine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using aromatic aldehydes and chloroacetic acid in acetic anhydride/acetic acid mixtures with fused sodium acetate as a catalyst. Refluxing for 2–12 hours under inert atmospheres typically yields derivatives (e.g., 68% yield for substituted benzylidene derivatives) . Solvent choice (e.g., DMF/water for crystallization) and stoichiometric ratios of reagents are critical for minimizing side products.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Look for CN stretching vibrations at ~2,219 cm⁻¹ and NH bands at ~3,400–3,100 cm⁻¹ .

- NMR : Key signals include CH3 groups (δ ~2.24 ppm in ^1^H NMR) and aromatic protons (δ ~6.5–8.0 ppm). ^13^C NMR confirms carbonyl carbons (δ ~165–171 ppm) and nitrile carbons (δ ~116–117 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C20H10N4O3S derivatives) validate molecular formulas .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is stable under dry, inert conditions but may hydrolyze in acidic/basic environments. Store in sealed containers at 2–8°C. Decomposition products (e.g., CO, NOx) form under combustion; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Deconstruct the core structure into simpler precursors (e.g., dioxane rings, nitrile-bearing fragments). Modular approaches allow substitution at the 2-position with pharmacophores like piperazine or benzo[d]thiazole moieties to improve binding affinity . Computational tools (e.g., AI-driven synthesis planners) predict feasible routes by analyzing reaction databases .

Q. How should researchers resolve discrepancies in spectral data across studies?